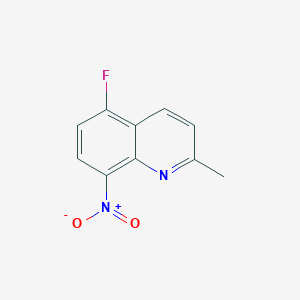

5-Fluoro-2-methyl-8-nitroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7FN2O2 |

|---|---|

Molecular Weight |

206.17 g/mol |

IUPAC Name |

5-fluoro-2-methyl-8-nitroquinoline |

InChI |

InChI=1S/C10H7FN2O2/c1-6-2-3-7-8(11)4-5-9(13(14)15)10(7)12-6/h2-5H,1H3 |

InChI Key |

UCCVDVYXBPROQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Fluoro-Nitro-Methyl Quinoline Derivatives

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with applications as antibacterial, antiviral, anticancer, and antimalarial agents. The introduction of substituents such as fluoro, nitro, and methyl groups can significantly modulate their physicochemical properties and biological activities. This guide provides a summary of available data on compounds structurally related to 5-Fluoro-2-methyl-8-nitroquinoline.

Physicochemical Properties of Related Fluoro-Nitroquinoline Derivatives

The following table summarizes the physicochemical properties of several related fluoro-nitroquinoline compounds. This data is provided to give an indication of the expected properties for this class of molecules.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 8-Fluoro-5-nitroquinoline | 94832-39-0 | C₉H₅FN₂O₂ | 192.15 | Solid.[1] |

| 6-Fluoro-5-methyl-8-nitroquinoline | 152167-85-6 | Not specified | Not specified | The fluorine atom enhances lipophilicity.[2] |

| 5-Fluoro-8-nitroquinoline-2-carboxylic acid | 1420791-65-6 | C₁₀H₅FN₂O₄ | 236.16 | --- |

| 8-Nitroquinoline | 607-34-1 | C₉H₆N₂O₂ | 174.16 | Soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid; slightly soluble in water.[3] |

Synthesis of Related Nitroquinoline Derivatives

The synthesis of nitroquinoline derivatives often involves multi-step processes. A general approach to the synthesis of a substituted nitroquinoline is outlined below.

General Synthesis Workflow

Caption: General workflow for the synthesis of substituted nitroquinolines.

Experimental Protocol: Synthesis of 2-methyl-6-nitroquinoline

This protocol is for the synthesis of a related compound, 2-methyl-6-nitroquinoline, and is adapted from a published procedure.[4]

Materials:

-

4-nitroaniline

-

Concentrated HCl

-

Crotonaldehyde

-

11 N NaOH solution

-

Methanol

Procedure:

-

Dissolve 1.5 g of 4-nitroaniline (11 mmol) in concentrated HCl under reflux at 105 °C.

-

Add 0.95 g of crotonaldehyde (14 mmol) dropwise at a rate of 100 mL/2hr and heat the reaction mixture for one hour.

-

Cool the reaction mixture to room temperature (25 °C).

-

Neutralize the mixture with 11 N NaOH solution to obtain a whitish-yellow precipitate.

-

Recrystallize the product from methanol to remove unreacted starting materials.

Note: The synthesis of 7-methyl-8-nitroquinoline has also been reported via a two-step process starting from m-toluidine, involving a Skraup synthesis followed by nitration.[5]

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or associated signaling pathways for this compound. However, quinoline derivatives are known to have a wide range of biological activities. For instance, 8-hydroxyquinoline and its derivatives have demonstrated antibacterial, antifungal, and insecticidal properties.[6] The biological activity of 8-methoxyquinoline and 5-nitro-8-methoxyquinoline has also been investigated, showing antifungal and antibacterial effects.[7]

Due to the lack of specific data for the requested compound, no signaling pathway diagrams can be provided.

Safety and Handling

Safety information for the specific target compound is not available. For the related compound, 8-nitroquinoline, the following GHS hazard statements apply: Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, and May cause respiratory irritation.[3] It is recommended that any novel quinoline derivative be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

While a comprehensive technical guide on this compound cannot be provided due to the absence of specific research on this compound, this guide offers a summary of the available information on structurally similar molecules. The data on related fluoro-nitroquinoline derivatives can serve as a valuable starting point for researchers interested in the synthesis and characterization of this and other novel quinoline compounds. Further research is required to determine the specific properties, synthesis, and biological activity of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Buy 6-Fluoro-5-methyl-8-nitroquinoline [smolecule.com]

- 3. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

Synthesis of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 5-Fluoro-2-methyl-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, documented synthesis for this specific molecule, this paper presents a rational, multi-step approach derived from established methodologies for the synthesis of structurally related quinoline derivatives. The proposed synthesis involves the construction of the core quinoline structure followed by a regioselective nitration. This document provides detailed, plausible experimental protocols, a summary of expected quantitative data based on analogous reactions, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two key stages:

-

Synthesis of the quinoline core: Construction of 5-Fluoro-2-methylquinoline from a suitable aniline precursor.

-

Nitration: Introduction of the nitro group at the 8-position of the quinoline ring.

A plausible synthetic route would start from 4-fluoroaniline, which undergoes a Doebner-von Miller reaction with crotonaldehyde to form 5-Fluoro-2-methylquinoline. Subsequent nitration of this intermediate is expected to yield the target compound, this compound. The nitration of 2-methylquinoline is known to produce a mixture of 5- and 8-nitro isomers, which can be challenging to separate[1]. However, the presence and position of the fluorine atom may influence the regioselectivity of the nitration.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound. These protocols are based on established procedures for the synthesis of similar quinoline derivatives.

Synthesis of 5-Fluoro-2-methylquinoline (Doebner-von Miller Reaction)

Materials:

-

4-Fluoroaniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution (11 N)

-

Methanol

Procedure:

-

To a reflux apparatus, add 1.5 g (13.5 mmol) of 4-fluoroaniline and dissolve it in concentrated hydrochloric acid.

-

Heat the mixture to 105°C under reflux.

-

Slowly add 1.05 g (15 mmol) of crotonaldehyde dropwise to the reaction mixture.

-

Continue refluxing for an additional hour after the addition is complete.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with an 11 N sodium hydroxide solution until a precipitate forms.

-

Collect the precipitate by filtration and wash with water.

-

Recrystallize the crude product from methanol to obtain purified 5-Fluoro-2-methylquinoline.

Synthesis of this compound (Nitration)

Materials:

-

5-Fluoro-2-methylquinoline

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid (98%)

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath to -5°C, dissolve 57.05 g (0.35 mol) of 5-Fluoro-2-methylquinoline in 142.5 mL of concentrated sulfuric acid.

-

Prepare a nitrating mixture by carefully adding 28.5 mL of fuming nitric acid to 85.5 mL of 98% sulfuric acid, keeping the temperature low.

-

Add the nitrating mixture dropwise to the solution of the quinoline derivative, maintaining the reaction temperature at -5°C with mechanical stirring.

-

After the addition is complete, remove the cooling bath and continue stirring for 40 minutes as the reaction comes to room temperature.

-

Carefully pour the reaction mixture over crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry.

-

The crude product may require further purification, such as column chromatography, to separate the desired 8-nitro isomer from other potential isomers. The nitration of a similar compound, a mixture of 7- and 5-methylquinoline, selectively yielded the 8-nitro derivative with an excellent yield[2].

Quantitative Data

The following table summarizes expected and reported quantitative data for the key steps in the proposed synthesis, based on literature values for analogous reactions.

| Step | Product | Starting Material | Reagents | Expected Yield | Reported Yield (Analogous Reaction) | Melting Point (Analogous Product) |

| 1 | 5-Fluoro-2-methylquinoline | 4-Fluoroaniline | Crotonaldehyde, HCl | 40-60% | 50% (for 2-methyl-8-bromoquinoline)[1] | Not available |

| 2 | This compound | 5-Fluoro-2-methylquinoline | Fuming HNO₃, H₂SO₄ | 70-90% | 99% (for 7-methyl-8-nitroquinoline)[2] | 88°C (for 8-nitroquinoline)[3] |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a compound with potential applications in drug discovery. While a direct synthesis has not been reported, the outlined Doebner-von Miller reaction followed by nitration represents a rational and feasible approach based on established chemical literature for analogous structures. The provided experimental protocols and expected quantitative data serve as a valuable resource for researchers and scientists in the field of medicinal chemistry to undertake the synthesis of this and related novel quinoline derivatives. Further experimental work is required to optimize reaction conditions and fully characterize the final product.

References

An In-depth Technical Guide to the Molecular Structure of 5-Fluoro-2-methyl-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted physicochemical properties of 5-Fluoro-2-methyl-8-nitroquinoline. As a novel derivative of the quinoline scaffold, this compound is of significant interest for its potential applications in medicinal chemistry and materials science. This document outlines a detailed synthetic pathway, including experimental protocols for the construction of the quinoline core via Skraup synthesis and subsequent nitration. Furthermore, it presents a thorough analysis of the predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, to aid in the identification and characterization of this molecule. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities and applications in materials science. The introduction of a fluorine atom and a nitro group can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the quinoline core, making this compound a promising candidate for further investigation. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of this novel compound.

Molecular Structure and Properties

The core structure of this compound consists of a quinoline ring system substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 8-position.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are estimated based on computational models and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Molecular Weight | 206.18 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 58.7 Ų |

| Heavy Atom Count | 15 |

Table 1: Predicted Physicochemical Properties of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be approached in a two-step process, beginning with the construction of the 5-fluoro-2-methylquinoline intermediate, followed by nitration to introduce the nitro group at the 8-position.

Step 1: Synthesis of 5-Fluoro-2-methylquinoline via Skraup Synthesis

The Skraup synthesis is a classic and effective method for the preparation of quinolines.[1][2] In this proposed pathway, 3-fluoroaniline is reacted with crotonaldehyde in the presence of an oxidizing agent and sulfuric acid to yield 5-fluoro-2-methylquinoline.

Step 2: Nitration of 5-Fluoro-2-methylquinoline

The second step involves the electrophilic nitration of the 5-fluoro-2-methylquinoline intermediate. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[3] The directing effects of the fluorine and methyl substituents, along with the electronic nature of the quinoline ring, are expected to favor the introduction of the nitro group at the 8-position.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthesis of this compound. These protocols are based on established procedures for similar quinoline syntheses and may require optimization.[3][4]

Protocol for Skraup Synthesis of 5-Fluoro-2-methylquinoline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to 3-fluoroaniline while cooling in an ice bath.

-

Addition of Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, to the mixture.

-

Addition of Crotonaldehyde: Slowly add crotonaldehyde to the reaction mixture via the dropping funnel, maintaining the temperature below a controlled point to manage the exothermic reaction.

-

Heating: After the addition is complete, heat the mixture to approximately 140-160°C for several hours. The reaction is often vigorous, and care should be taken to control the temperature.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or distillation.

Protocol for Nitration of 5-Fluoro-2-methylquinoline

-

Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-2-methylquinoline in concentrated sulfuric acid at 0°C.

-

Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to stir at 0°C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation and Purification: Collect the precipitated product by filtration. Wash the solid with cold water until the filtrate is neutral. The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on known values for structurally similar compounds.[5][6][7]

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (at C2) | 2.6 - 2.8 | s | - |

| H3 | 7.2 - 7.4 | d | ~8.5 |

| H4 | 8.0 - 8.2 | d | ~8.5 |

| H6 | 7.5 - 7.7 | t | ~8.0 |

| H7 | 7.8 - 8.0 | dd | ~8.0, ~1.5 |

Table 2: Predicted ¹H NMR data for this compound in CDCl₃.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (at C2) | 24 - 26 |

| C2 | 158 - 160 |

| C3 | 122 - 124 |

| C4 | 135 - 137 |

| C4a | 127 - 129 |

| C5 | 155 - 157 (d, JC-F ≈ 250 Hz) |

| C6 | 115 - 117 (d, JC-F ≈ 20 Hz) |

| C7 | 128 - 130 |

| C8 | 140 - 142 |

| C8a | 148 - 150 |

Table 3: Predicted ¹³C NMR data for this compound in CDCl₃.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600, 1500, 1450 | Aromatic C=C stretch |

| ~1530, 1350 | Asymmetric and symmetric NO₂ stretch |

| ~1250 | C-F stretch |

Table 4: Predicted major IR absorption bands for this compound.

Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z |

| [M]⁺ | 206.05 |

| [M-NO₂]⁺ | 160.06 |

Table 5: Predicted key fragments in the mass spectrum of this compound.

Conclusion

This technical guide provides a foundational understanding of the novel compound this compound. By leveraging established synthetic methodologies and extrapolating from the known properties of analogous structures, this document offers a detailed roadmap for its synthesis and characterization. The provided experimental protocols and predicted spectroscopic data will be invaluable to researchers and scientists in the fields of drug discovery and materials science who wish to explore the potential of this and other similarly substituted quinoline derivatives. Further experimental validation is required to confirm the properties and reactivity of this promising molecule.

References

An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the discovery, history, or synthesis of 5-Fluoro-2-methyl-8-nitroquinoline . This suggests that the compound is not well-documented or may not have been synthesized and characterized. This guide will therefore focus on the discovery, synthesis, and properties of structurally related and well-documented fluoro-methyl-nitroquinoline analogues to provide relevant insights for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of key fluoro-methyl-nitroquinoline analogues. Quinolines and their derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities including antimicrobial, antifungal, and antineoplastic properties.[1] The introduction of fluorine atoms and nitro groups can significantly modulate the physicochemical and biological properties of these molecules.[2]

Physicochemical Properties of Selected Fluoro-Methyl-Nitroquinoline Analogues

The following table summarizes key quantitative data for several documented analogues of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 6-Fluoro-8-nitroquinoline | C₉H₅FN₂O₂ | 192.15 | Not Reported | - | 343-26-0 |

| 8-Fluoro-5-nitroquinoline | C₉H₅FN₂O₂ | 192.15 | Not Reported | Solid | 94832-39-0 |

| 7-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | 182-183 | White powder | 7471-63-8 |

| 2-Methyl-6-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | 164 | Whitish yellow precipitate | 613-30-9 |

| 6-Fluoro-5-methyl-8-nitroquinoline | C₁₀H₇FN₂O₂ | 206.17 | Not Reported | - | 1420794-01-9 |

Synthesis and Experimental Protocols

The synthesis of substituted quinolines can be achieved through various established methods, with the Skraup synthesis and its modifications being prominent.[3] Nitration is a common subsequent step to introduce the nitro group.

A highly efficient, two-step synthesis of 7-methyl-8-nitroquinoline from m-toluidine has been reported.[3]

Step 1: Skraup Synthesis of 7-Methylquinoline and 5-Methylquinoline Mixture

-

Experimental Protocol: In a round-bottom flask, m-nitrobenzene-sulfonate (135 g, 0.6 mol), glycerol (83.52 g, 0.92 mol), and m-toluidine (50.46 g, 0.47 mol) are mechanically stirred. A solution of 98% H₂SO₄ (273.58 g) and water (61.5 g), previously cooled in an ice bath, is added dropwise to the mixture. The exothermic reaction is controlled with an ice bath as needed. After the addition is complete, the mixture is heated to 135-145 °C for 4-5 hours. The reaction mixture is then cooled and diluted with water, followed by neutralization with an alkali solution to precipitate the product. The resulting oil is a mixture of 7-methylquinoline and 5-methylquinoline.[3]

Step 2: Nitration to Selectively Yield 7-Methyl-8-nitroquinoline

-

Experimental Protocol: A solution of fuming HNO₃ (28.5 mL) and 98% H₂SO₄ (85.5 mL) is added dropwise at -5 °C to a mechanically stirred mixture of the 7-methylquinoline and 5-methylquinoline mixture (57.05 g, 0.398 mol) and 142.5 mL of H₂SO₄. After the addition, the cooling bath is removed, and stirring is continued for 40 minutes. The solution is then poured over ice. Once the ice has completely dissolved, the mixture is vacuum filtered. Cold water is added to the filtrate until no more precipitate appears. The mixture is refrigerated overnight to complete precipitation. The precipitate is filtered and washed with 95% EtOH (3 x 100 mL). The solid is dried under vacuum to afford a white powder of 7-methyl-8-nitroquinoline.[3]

The synthesis of 2-methyl-6-nitroquinoline can be achieved via a cyclization reaction.[4]

-

Experimental Protocol: 4-nitroaniline (1.5 g, 11 mmol) is dissolved in concentrated HCl under reflux at 105 °C. Crotonaldehyde (0.95 g, 14 mmol) is added dropwise at a rate of 100 mL/2hr, and the reaction mixture is heated for one hour. The mixture is then cooled to room temperature (25 °C) and neutralized with 11 N NaOH solution. The resulting whitish-yellow precipitate is recrystallized from methanol to remove unreacted starting materials.[4]

A recent study has shown that the yield of this reaction can be significantly improved by using silica-functionalized magnetite nanoparticles as a catalyst.[4]

-

Nanomaterial-Assisted Synthesis Protocol: 4-nitroaniline (1.5 g, 11 mmol) is dissolved in concentrated HCl under reflux at 105 °C in the presence of Fe₃O₄@SiO₂ particles. Crotonaldehyde (0.95 g, 14 mmol) is added dropwise at a rate of 100 mL/2hr, and the reaction is refluxed for 1 hour. After cooling to room temperature, the Fe₃O₄@SiO₂ particles are isolated using an external magnet before neutralization with 11 N NaOH. The product precipitates and is recrystallized from methanol.[4]

Synthetic Pathways and Workflows

The following diagrams illustrate the synthetic pathways for the discussed quinoline analogues.

Caption: Synthetic pathway for 7-Methyl-8-nitroquinoline.

Caption: Synthetic pathway for 2-Methyl-6-nitroquinoline.

Biological Activities and Applications

Quinolines are a versatile class of compounds with a broad spectrum of biological activities. The incorporation of fluoro, methyl, and nitro groups can enhance these properties.

-

Antimicrobial and Antifungal Activity: Many quinoline derivatives exhibit significant antibacterial and antifungal properties.[1] For instance, 6-fluoro-8-quinolinol has been studied for its antifungal activity.[5] The presence of a fluorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes.[2]

-

Antineoplastic Activity: Certain substituted quinolines have shown potential as anticancer agents.[3] The nitro group can participate in redox reactions, which may contribute to their mechanism of action in biological systems.[2]

-

Antiviral Properties: Some quinoline derivatives have also been investigated for their antiviral activities.[2]

-

Intermediates in Drug Synthesis: These compounds often serve as crucial intermediates in the synthesis of more complex pharmaceutical agents.[3] For example, 7-methyl-8-nitroquinoline is a key starting material in medicinal chemistry research.[3]

Conclusion

While direct information on this compound is not available in the current body of scientific literature, the study of its structural analogues provides valuable insights into the synthesis, properties, and potential applications of this class of compounds. The synthetic routes, such as the Skraup synthesis followed by nitration, are well-established for producing various substituted quinolines. The data presented in this guide on compounds like 7-methyl-8-nitroquinoline and 2-methyl-6-nitroquinoline can serve as a foundation for researchers and drug development professionals interested in exploring the chemical space of fluoro-methyl-nitroquinolines. Further research into the synthesis and biological evaluation of novel derivatives in this class could lead to the discovery of new therapeutic agents.

References

The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic functionalization of the quinoline scaffold allows for the fine-tuning of its biological effects. This technical guide focuses on the anticipated biological activity of a specific, yet under-investigated derivative: 5-Fluoro-2-methyl-8-nitroquinoline .

Due to a lack of publicly available research dedicated exclusively to this compound, this document extrapolates its potential biological profile based on robust data from structurally related analogs. By examining the established activities of quinolines bearing fluoro, methyl, and nitro substitutions, we can construct a scientifically informed hypothesis regarding the therapeutic potential of this compound. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential synthesis routes, biological activities, and mechanisms of action to stimulate and inform future research into this promising molecule.

Proposed Synthesis of this compound

A plausible synthetic pathway for this compound can be devised by adapting established methods for analogous quinoline derivatives, such as the Skraup synthesis followed by a regioselective nitration.

Hypothetical Synthetic Protocol

Step 1: Synthesis of 5-Fluoro-2-methylquinoline via Skraup Reaction

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 4-fluoroaniline (1 equivalent).

-

Addition of Reagents: To the stirred aniline, cautiously add concentrated sulfuric acid (2.4 equivalents). Then, add glycerol (3 equivalents) and a mild oxidizing agent such as arsenic pentoxide or nitrobenzene.

-

Heating: Heat the mixture gently at first, and then increase the temperature to maintain a vigorous exothermic reaction. Once the reaction subsides, heat the mixture under reflux for 3-4 hours.

-

Work-up: Cool the reaction mixture and pour it into a large volume of water. Neutralize the solution with an excess of sodium hydroxide solution to precipitate the crude product.

-

Purification: The crude 5-fluoro-2-methylquinoline can be purified by steam distillation followed by extraction of the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The solvent is then removed under reduced pressure to yield the purified product.

Step 2: Nitration of 5-Fluoro-2-methylquinoline

-

Reaction Setup: In a clean, dry flask, dissolve the 5-fluoro-2-methylquinoline (1 equivalent) from Step 1 in concentrated sulfuric acid at 0°C.

-

Nitrating Mixture: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the quinoline solution, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-derivative.

-

Purification: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and then dry. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: Proposed two-step synthesis of this compound.

Anticipated Biological Activities

Based on the known bioactivities of its structural components, this compound is predicted to exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

The presence of both a fluoro group at the 5-position and a nitro group at the 8-position suggests potent antimicrobial activity. Fluoroquinolones are a well-established class of antibiotics, and nitro-aromatic compounds, including nitroquinolines, are known for their broad-spectrum antimicrobial effects.

Table 1: Antimicrobial Activity of Structurally Related Quinoline Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 8-Hydroxy-5-nitroquinoline | Staphylococcus aureus | Not specified, but active | [1] |

| 8-Hydroxy-5-nitroquinoline | Gram-positive & Gram-negative bacteria | Not specified, but active | [2] |

| Fluoroquinolone Analogs | Gram-positive & Gram-negative bacteria | Varies | [3] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, 8-hydroxy-5-nitroquinoline (nitroxoline) has been shown to be a potent anticancer agent.[1][4] The mechanism is thought to involve the induction of oxidative stress and inhibition of crucial cellular enzymes.

Table 2: Cytotoxicity of a Structurally Related Quinoline Derivative

| Compound | Cell Line | IC50 | Reference |

| 8-Hydroxy-5-nitroquinoline | Human cancer cell lines | 5-10 fold lower than clioquinol | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The cells are then treated with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final concentration of DMSO kept below 0.5%) for a specified duration (e.g., 48 or 72 hours). A vehicle control is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Hypothesized Mechanism of Action

The biological activity of nitro-aromatic compounds is often linked to the reductive metabolism of the nitro group. This process can generate reactive nitrogen species, leading to cellular damage. In the context of anticancer activity, this can induce oxidative stress and damage to macromolecules like DNA.

Furthermore, based on the activity of the related compound nitroxoline, this compound may act as an inhibitor of type 2 methionine aminopeptidase (MetAP2), an enzyme crucial for angiogenesis (the formation of new blood vessels), which is a vital process for tumor growth and metastasis.[2] The generation of reactive oxygen species (ROS), particularly enhanced by the presence of metal ions like copper, is another plausible mechanism contributing to its cytotoxicity.[1]

Caption: Proposed anticancer mechanism of action for this compound.

Conclusion

While direct experimental data for this compound is currently unavailable, a comprehensive analysis of its structural analogs strongly suggests its potential as a potent antimicrobial and anticancer agent. The proposed synthetic route is feasible based on established chemical principles. The anticipated biological activities are grounded in the well-documented effects of fluoro and nitro-substituted quinolines. Future research should focus on the synthesis of this compound and the validation of its biological profile through the experimental protocols outlined in this guide. The investigation of its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Potential Therapeutic Applications of 5-Fluoro-2-methyl-8-nitroquinoline

Disclaimer: The compound 5-Fluoro-2-methyl-8-nitroquinoline is a novel chemical entity with no specific data available in published scientific literature. This guide extrapolates its potential therapeutic applications based on the well-documented biological activities of structurally similar quinoline derivatives. The synthesis protocols, mechanisms, and quantitative data presented are based on these related compounds and should be considered hypothetical until experimentally verified for this compound itself.

Introduction

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3] The therapeutic potential of a specific quinoline derivative is heavily influenced by the nature and position of its substituents. This guide examines the potential of this compound by dissecting the contributions of its key functional groups:

-

Quinoline Core: Provides the fundamental bicyclic aromatic structure that can intercalate with DNA and interact with various enzyme active sites.[4]

-

5-Fluoro Group: The incorporation of a fluorine atom is a common strategy in drug design, often enhancing metabolic stability, membrane permeability, and binding affinity. In the context of quinolones, fluorine at positions 5, 6, or 8 is crucial for potent antibacterial activity.[5][6]

-

2-Methyl Group: Alkyl groups can influence the molecule's lipophilicity and steric profile, potentially fine-tuning its interaction with biological targets.

-

8-Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly modulate the electronic properties of the quinoline ring. Nitroaromatic compounds are known pro-drugs that can be bioreduced to generate reactive nitrogen species, leading to cytotoxic effects. Furthermore, nitro-substituted quinolines have demonstrated potent anticancer and antimicrobial activities.[7][8][9]

Based on this structural analysis, this compound is hypothesized to possess significant potential, primarily as an anticancer and antimicrobial agent.

Proposed Synthesis and Characterization

While a specific synthesis for this compound has not been published, a plausible route can be adapted from established methods for analogous compounds, such as the synthesis of 7-methyl-8-nitroquinoline.[4] A potential two-step process would involve a Skraup synthesis to form the methylated quinoline core, followed by electrophilic nitration.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 5-Fluoro-2-methylquinoline (via Skraup Reaction)

-

To a stirred mixture of 4-fluoroaniline, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide), slowly add concentrated sulfuric acid while cooling the reaction vessel in an ice bath.

-

Once the addition is complete, heat the mixture under reflux for several hours.

-

After cooling, dilute the mixture with water and neutralize with a sodium hydroxide solution to precipitate the crude product.

-

The crude 5-fluoro-2-methylquinoline can be purified by steam distillation followed by extraction with an organic solvent and finally, vacuum distillation or column chromatography.

Step 2: Nitration to this compound

-

Dissolve the purified 5-fluoro-2-methylquinoline in concentrated sulfuric acid and cool the solution to -5°C.

-

Add a nitrating mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 0°C.

-

After the addition, allow the reaction to stir for an additional 40-60 minutes while gradually warming to room temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.

Characterization: The final product would be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the C-F, C=N, and N-O bonds of the nitro group.

Potential Therapeutic Applications

Anticancer Activity

The most promising application for this compound is in oncology. This hypothesis is strongly supported by the potent anticancer activity of the structurally related compound Nitroxoline (8-hydroxy-5-nitroquinoline).[7][9]

Proposed Mechanisms of Action:

-

Induction of Oxidative Stress: Similar to Nitroxoline, this compound may chelate intracellular copper, leading to the generation of reactive oxygen species (ROS) that are highly toxic to cancer cells.[7]

-

Enzyme Inhibition: Nitroquinoline derivatives have been shown to inhibit several key enzymes involved in cancer progression:

-

Sirtuin (SIRT1/2) and MetAP2 Inhibition: Nitroxoline inhibits these enzymes, leading to increased p53 acetylation, cell cycle arrest, and induction of senescence in endothelial cells, thereby exerting an anti-angiogenic effect.[10]

-

Cathepsin B Inhibition: Inhibition of this enzyme, which degrades the extracellular matrix, can block cancer cell migration and invasion.[10]

-

EGFR Inhibition: Other nitroquinoline analogs have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[8]

-

-

Signaling Pathway Modulation: The compound could disrupt critical cancer-promoting pathways, such as the FoxM1 signaling cascade, which is a known target of nitroxoline in cholangiocarcinoma cells.[11]

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of 5-fluoro-2-methyl-8-nitroquinoline and its analogous chemical structures. Due to the limited availability of data on the specific title compound, this paper extrapolates information from closely related quinoline derivatives to provide a foundational understanding for researchers in drug discovery and development.

Core Structure and Rationale

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The quinoline core is a well-established pharmacophore found in numerous approved drugs. The strategic placement of substituents significantly influences the molecule's physicochemical properties and biological activity:

-

2-Methyl Group: Can enhance binding to target proteins and influence metabolic stability.

-

5-Fluoro Group: The introduction of a fluorine atom can improve metabolic stability, increase membrane permeability, and enhance binding affinity through favorable electrostatic interactions.

-

8-Nitro Group: This electron-withdrawing group can be crucial for certain biological activities and can also serve as a handle for further chemical modifications.

Synthesis Strategies

The synthesis of this compound is anticipated to follow established methods for quinoline ring formation, followed by functional group manipulation. The most probable synthetic routes involve the Skraup or Doebner-von Miller reactions, followed by a nitration step.

Proposed Synthetic Pathway

A plausible synthetic route would begin with the cyclization of 5-fluoro-2-methylaniline to form the quinoline core, followed by nitration.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Protocol 1: Skraup Synthesis of 5-Fluoro-2-methylquinoline (Hypothetical)

The Skraup reaction is a classic method for quinoline synthesis.[1]

-

To a mixture of 5-fluoro-2-methylaniline, glycerol, and an oxidizing agent (such as nitrobenzene or arsenic acid), slowly add concentrated sulfuric acid with cooling.

-

Heat the mixture cautiously to initiate the reaction. The reaction can be vigorous. The use of a moderator like ferrous sulfate is often recommended.[2]

-

After the initial exothermic reaction subsides, continue heating the mixture under reflux for several hours to complete the cyclization.

-

Cool the reaction mixture and pour it into a large volume of water.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Isolate the crude 5-fluoro-2-methylquinoline by filtration or steam distillation.

-

Purify the product by recrystallization or column chromatography.

Protocol 2: Doebner-von Miller Synthesis of 5-Fluoro-2-methylquinoline (Hypothetical)

This method is an alternative for preparing substituted quinolines.[3]

-

Dissolve 5-fluoro-2-methylaniline in an acidic medium (e.g., hydrochloric acid).

-

Add an α,β-unsaturated carbonyl compound, such as crotonaldehyde, to the reaction mixture.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and neutralize it with a base to precipitate the crude product.

-

Isolate and purify the 5-fluoro-2-methylquinoline as described in the Skraup synthesis.

Protocol 3: Nitration of 5-Fluoro-2-methylquinoline (Hypothetical)

Nitration of the quinoline ring is a common electrophilic aromatic substitution.

-

Dissolve 5-fluoro-2-methylquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specific duration to ensure complete nitration.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-substituted product.

-

Collect the precipitate by filtration, wash with water until neutral, and dry.

-

Purify the this compound by recrystallization from a suitable solvent.

Potential Biological Activities and Structure-Activity Relationships

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer properties. The presence of a nitro group at the 8-position and a fluoro group can contribute to this activity.

Table 1: Cytotoxicity of Structurally Related Quinolines

| Compound | Cell Line | IC50 (µM) | Reference |

| 8-hydroxy-5-nitroquinoline | Raji (human B-lymphocyte) | 5-10 fold lower than clioquinol | [4] |

| 7-methyl-8-nitro-quinoline | Caco-2 (human colorectal adenocarcinoma) | 1.87 | [5] |

| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (human colorectal adenocarcinoma) | 0.535 | [5] |

The data in Table 1 suggests that the 8-nitroquinoline scaffold is a potent cytotoxic agent. The addition of other functional groups can modulate this activity. For instance, the aldehyde at the 7-position in 8-nitro-7-quinolinecarbaldehyde significantly increases its cytotoxicity against Caco-2 cells compared to 7-methyl-8-nitro-quinoline.[5] The high cytotoxicity of 8-hydroxy-5-nitroquinoline further underscores the potential of nitro-substituted quinolines as anticancer agents.[4]

Putative Anticancer Mechanism of Action Workflow

References

An In-Depth Review of 5-Fluoro-2-methyl-8-nitroquinoline: Synthesis, Properties, and Potential as a Bioactive Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methyl-8-nitroquinoline is a heterocyclic compound of significant interest in medicinal chemistry due to the convergence of three key pharmacophores: a quinoline core, a fluorine substituent, and a nitro group. While direct literature on this specific molecule is sparse, this technical guide provides a comprehensive overview by drawing upon established synthetic methodologies for analogous quinoline derivatives and the well-documented biological activities of related compounds. This paper outlines plausible synthetic routes, predicted physicochemical properties, and explores the potential antimicrobial and anticancer activities of this compound, supported by data from closely related analogues. Detailed experimental protocols, comparative data tables, and pathway diagrams are provided to serve as a valuable resource for researchers investigating this and similar quinoline-based compounds.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Furthermore, the nitro group is a versatile functional group known to be a key feature in many antimicrobial and anticancer agents, often acting as a bio-reducible moiety that can lead to the generation of cytotoxic reactive nitrogen species under hypoxic conditions.

The combination of these three moieties in this compound suggests a high potential for novel biological activity. This document aims to consolidate the available information on related compounds to provide a thorough understanding of the chemistry and potential pharmacology of the title compound.

Synthesis of this compound

The synthesis of this compound can be approached through well-established methods for quinoline ring formation, primarily the Skraup and Doebner-von Miller reactions.

Proposed Synthetic Pathway

A plausible synthetic route would involve a multi-step process starting from a suitably substituted aniline. The Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, is a viable approach for the synthesis of 2-methylquinolines.

Experimental Protocols

While a specific protocol for this compound is not available, the following is a detailed experimental procedure for the synthesis of a related compound, 2-methyl-6-nitroquinoline, which can be adapted.[1]

Synthesis of 2-methyl-6-nitroquinoline (Adapted Protocol) [1]

-

Reaction Setup: Dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl under reflux at 105 °C.

-

Addition of Aldehyde: Add 0.95 g (14 mmol) of crotonaldehyde dropwise at a rate of 100 mL/2hr.

-

Reflux: Heat the reaction mixture for one hour.

-

Workup: Cool the reaction mixture to room temperature (25°C) and neutralize with 11 N NaOH solution.

-

Isolation: The product precipitates as a whitish-yellow solid.

-

Purification: Recrystallize the precipitate from methanol to remove unreacted starting materials.

Expected Modifications for this compound:

-

Starting Material: Replace 4-nitroaniline with 4-fluoro-2-nitroaniline.

-

Reaction Conditions: Optimization of temperature, reaction time, and acid catalyst may be necessary to achieve a good yield due to the different electronic properties of the starting material.

-

Purification: The final product may require purification by column chromatography in addition to recrystallization.

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is not available. The following tables summarize the known data for closely related compounds to provide a basis for comparison and prediction.

Table 1: Physicochemical Properties of Related Quinolines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 8-Fluoro-5-nitroquinoline | C₉H₅FN₂O₂ | 192.15 | Not Available | |

| 6-Fluoro-8-nitroquinoline | C₉H₅FN₂O₂ | 192.15 | Not Available | [2] |

| 6-Methyl-5-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | Not Available | [3] |

| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | Not Available | [4] |

| 6-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | Not Available | [5] |

Table 2: Spectroscopic Data of Related Quinolines

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Mass Spec (m/z) | IR (cm⁻¹) | References |

| 8-Fluoro-5-nitroquinoline | Data not readily available | Data not readily available | [M+H]⁺: 193.04079 | Data not readily available | [6] |

| 5-Fluoro-8-hydroxyquinoline | 1H NMR (CDCl₃): δ 8.8 (dd, 1H), 8.4 (d, 1H), 7.5 (m, 2H), 7.2 (d, 1H) | Data not readily available | Data not readily available | Data not readily available | [7] |

| 8-Nitroquinoline | Data not readily available | Data not readily available | 174 (M⁺) | Data not readily available | [4] |

| 6-Nitroquinoline | Data not readily available | Data not readily available | 174 (M⁺) | Data not readily available | [5] |

Potential Biological Activities and Mechanisms of Action

The biological profile of this compound can be inferred from the activities of fluoroquinolones and nitroaromatic compounds.

Antimicrobial Activity

Fluoroquinolones are a well-established class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[8][9][10] The presence of a fluorine atom at the C6 position in many fluoroquinolones is crucial for their potent antibacterial activity. While the fluorine in the title compound is at the C5 position, it is still expected to influence the electronic properties of the quinoline ring and potentially contribute to antimicrobial efficacy. The nitro group can also confer antimicrobial properties, often through its reduction to cytotoxic species within the microbial cell.

Table 3: Minimum Inhibitory Concentrations (MIC) of Related Quinolones against Bacterial Strains

| Compound | Organism | MIC (µg/mL) | Reference |

| Ciprofloxacin | Escherichia coli | 0.0009 - 0.0037 | [11] |

| Norfloxacin | Escherichia coli | 0.0075 - 0.0312 | [11] |

| Ciprofloxacin | Staphylococcus aureus | 0.0625 | [11] |

| Norfloxacin | Staphylococcus aureus | 0.0625 - 0.25 | [11] |

| 8-Nitrofluoroquinolone Derivatives | Escherichia coli | >100 | [12] |

| 8-Nitrofluoroquinolone Derivatives | Staphylococcus aureus | 6.25 - 100 | [12] |

Anticancer Activity

Many quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases and topoisomerases, and the induction of apoptosis. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several quinoline and quinazoline derivatives have been reported as potent inhibitors of this pathway.[13][14][15]

Table 4: IC₅₀ Values of Related Quinolines against Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated Quinoline Analogues | MDA-MB-468 (Breast) | 2.5 - 5 | [13] |

| Fluorinated Quinoline Analogues | MCF-7 (Breast) | 10.5 - 11 | [13] |

| Nitro-Fluoroquinolone (NitroFQ 3c) | MCF-7 (Breast) | < 50 | [8] |

| Nitro-Fluoroquinolone (NitroFQ 3e) | T47D (Breast) | < 50 | [8] |

| Nitro-Fluoroquinolone (NitroFQ 3e) | PC3 (Prostate) | < 50 | [8] |

| Cinnoline Derivatives (PI3K inhibitors) | Various | 0.264 - 2.04 | [15] |

Conclusion

While direct experimental data on this compound is currently lacking in the scientific literature, a comprehensive analysis of related compounds provides a strong foundation for predicting its chemical and biological properties. The established synthetic routes for substituted quinolines, such as the Doebner-von Miller reaction, offer a clear path for its synthesis. Based on the known activities of fluoroquinolones and nitroaromatic compounds, this compound is a promising candidate for investigation as a novel antimicrobial and anticancer agent. The data and methodologies presented in this technical guide are intended to facilitate further research and development of this and other potentially valuable quinoline derivatives.

Future Directions

-

Synthesis and Characterization: The synthesis of this compound should be undertaken to confirm the proposed routes and to fully characterize the compound using modern spectroscopic techniques.

-

Biological Evaluation: The synthesized compound should be screened for its antimicrobial activity against a panel of clinically relevant bacterial strains and for its cytotoxic effects on various cancer cell lines.

-

Mechanism of Action Studies: If promising biological activity is observed, further studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogues will be crucial for understanding the SAR and for optimizing the lead compound's potency and selectivity.

References

- 1. US4167638A - Process for production of 8-NHR quinolines - Google Patents [patents.google.com]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]

- 4. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 5-FLUORO-8-HYDROXYQUINOLINE(387-97-3) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cooperative Behavior of Fluoroquinolone Combinations against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic and Structural Characterization of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Fluoro-2-methyl-8-nitroquinoline is a substituted quinoline derivative of interest in medicinal chemistry and materials science. A comprehensive analysis of its spectroscopic and structural properties is crucial for understanding its chemical behavior, guiding its application in drug design, and ensuring its quality control in synthesis. This technical guide outlines the expected spectroscopic characteristics (NMR, IR, MS) of this compound and provides generalized experimental protocols for these analytical techniques. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages data from structurally similar compounds to provide a predictive overview.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of substituents such as a fluorine atom, a methyl group, and a nitro group onto the quinoline scaffold can significantly modulate its physicochemical properties and biological efficacy. The fluorine atom can enhance metabolic stability and binding affinity, the methyl group can influence steric interactions, and the nitro group can be a key pharmacophore or a precursor for other functional groups. A detailed understanding of the spectroscopic signature of this compound is essential for its unambiguous identification and characterization.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the methyl group. Coupling between adjacent protons will provide information on their relative positions.

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule. The chemical shifts of the carbons will be indicative of their chemical environment, with carbons attached to or near the electronegative fluorine and nitro groups appearing at higher chemical shifts (downfield).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | 2.5 - 2.8 | 20 - 25 |

| Aromatic Protons | 7.0 - 9.0 | 110 - 160 |

| Quaternary Carbons | - | 120 - 165 |

Note: These are estimated ranges and actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| C=C and C=N Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| Asymmetric N-O Stretch (Nitro) | 1500 - 1560 | Strong |

| Symmetric N-O Stretch (Nitro) | 1335 - 1370 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

For a similar compound, 6-Fluoro-5-methyl-8-nitroquinoline, strong absorption bands are observed at approximately 1520 cm⁻¹ (N=O asymmetric stretch) and 1350 cm⁻¹ (N=O symmetric stretch)[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₇FN₂O₂), the expected exact mass is approximately 206.05 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₇FN₂O₂ |

| Exact Mass | ~206.0492 |

| Molecular Ion Peak (m/z) | [M]⁺ ≈ 206 |

| Key Fragment Ions (m/z) | [M-NO₂]⁺, fragments from quinoline ring cleavage |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in a positive or negative ion mode over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel quinoline derivative like this compound.

Caption: A generalized workflow for the synthesis and spectroscopic analysis of a novel quinoline compound.

Conclusion

While specific experimental spectroscopic data for this compound remains to be published, this guide provides a robust, predictive framework for its characterization. The expected NMR, IR, and MS data, derived from the analysis of analogous structures, offer valuable benchmarks for researchers and scientists working on the synthesis and application of this and related quinoline derivatives. The outlined experimental protocols provide a solid foundation for obtaining high-quality spectroscopic data, which is indispensable for structural confirmation and further development in the fields of medicinal chemistry and drug discovery.

References

Unraveling the Enigma: The Mechanism of Action of 5-Fluoro-2-methyl-8-nitroquinoline Remains Undefined

Despite a comprehensive review of available scientific literature, a detailed mechanism of action for the compound 5-Fluoro-2-methyl-8-nitroquinoline has not been elucidated. Current research databases and publications lack specific studies investigating the molecular targets, signaling pathways, and pharmacological effects of this particular chemical entity. Therefore, a definitive in-depth technical guide on its core mechanism of action cannot be provided at this time.

While direct information is unavailable, the structural motifs of this compound—a fluoroquinoline core with methyl and nitro substitutions—suggest potential areas of biological activity based on the known actions of related compounds. Research into similar quinoline derivatives has revealed a broad spectrum of biological effects, including antimicrobial and anticancer properties.

Insights from Related Quinolone Structures

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The biological activities of quinoline derivatives are heavily influenced by the nature and position of their substituents.

Antimicrobial Potential: Fluoroquinolones are a well-established class of antibiotics that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The presence of a fluorine atom at position 5 in the subject molecule could theoretically confer some antibacterial activity. Furthermore, nitro-substituted quinolines have also been investigated for their antimicrobial properties.

Anticancer Activities: Various quinoline derivatives have demonstrated cytotoxic effects against cancer cell lines. The proposed mechanisms are diverse and include:

-

Enzyme Inhibition: Certain quinoline-based compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

-

DNA Intercalation and Damage: The planar aromatic structure of the quinoline ring can allow for intercalation into DNA, disrupting its structure and function and potentially leading to apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Some nitroaromatic compounds are known to undergo metabolic reduction to generate reactive oxygen species, which can induce oxidative stress and trigger cell death. For instance, studies on 8-hydroxy-5-nitroquinoline have indicated its potential as a potent anti-cancer agent.[1]

The nitro group at the 8-position is an interesting feature. In some fluoroquinolone syntheses, an 8-nitro group has been shown to facilitate nucleophilic substitution at the C-7 position, a key site for modulating the antibacterial spectrum and potency of these drugs.[2]

Future Directions

The absence of specific data on this compound highlights a gap in the current scientific knowledge. To elucidate its mechanism of action, a systematic investigation would be required. This would involve a series of in vitro and in vivo studies, including:

-

Screening for Biological Activity: Initial assays to determine if the compound exhibits any significant antimicrobial, antifungal, or anticancer activity.

-

Target Identification: If biological activity is confirmed, further studies to identify the specific molecular targets of the compound. This could involve techniques such as affinity chromatography, proteomics, and genetic screening.

-

Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways to understand its broader biological impact.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how different functional groups contribute to its biological activity.

Until such studies are conducted and published, the mechanism of action of this compound will remain a matter of speculation based on the properties of its constituent chemical motifs.

Summary of Known Biological Activities of Structurally Related Compounds

To provide context for potential research, the following table summarizes the observed biological activities of compounds sharing structural similarities with this compound.

| Compound Class | General Mechanism of Action / Biological Activity |

| Fluoroquinolones | Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects. |

| Nitroquinolines | Can exhibit antimicrobial and anticancer properties. The nitro group can be involved in redox cycling to produce reactive oxygen species. |

| Methylquinolines | The methyl group can influence pharmacokinetic properties and binding affinity to biological targets. |

| 8-Hydroxyquinolines | Known to possess anticancer, antimicrobial, and neuroprotective activities, often attributed to their metal-chelating properties. |

It is crucial to reiterate that these are general activities of related compound classes, and the specific biological profile of this compound may differ significantly. Without direct experimental evidence, any discussion of its mechanism of action remains speculative.

References

A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the structural backbone of many pharmacologically active agents. The strategic addition of functional groups to the quinoline core allows for the fine-tuning of physicochemical and biological properties. 5-Fluoro-2-methyl-8-nitroquinoline is a substituted quinoline derivative of interest, featuring a fluorine atom, a methyl group, and a nitro group. These substitutions are anticipated to significantly influence its solubility, stability, and pharmacokinetic profile.

-

Quinoline Core: A bicyclic aromatic structure, generally hydrophobic in nature.

-

Fluorine at position 5: Expected to increase lipophilicity, potentially enhancing membrane permeability.

-

Methyl Group at position 2: A small, lipophilic group that can influence steric interactions and metabolic stability.

-

Nitro Group at position 8: A strong electron-withdrawing group that can decrease the basicity of the quinoline nitrogen and may be susceptible to reduction. It generally reduces aqueous solubility.

This document outlines the predicted solubility and stability characteristics of this compound and provides detailed methodologies for their experimental determination.

Predicted Physicochemical Properties

The properties of this compound are inferred from its functional groups and from data on structurally similar compounds like 8-nitroquinoline and other substituted nitroquinolines.

Predicted Solubility Profile

The overall structure suggests that this compound is likely a poorly water-soluble compound. For instance, the parent compound 8-nitroquinoline is described as only slightly soluble in water but soluble in organic solvents and dilute acid[1]. Similarly, 8-hydroxy-5-nitroquinoline is very slightly soluble in alcohol and ether[2].

The predicted solubility in common laboratory solvents is summarized below.

| Solvent Type | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Low | The molecule is largely hydrophobic. The basic quinoline nitrogen offers a site for protonation, which may slightly increase solubility in acidic media. |

| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating a wide range of organic molecules. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The compound is expected to be more soluble in alcohols than in water, but its hydrophobicity may limit high solubility. |

| Non-Polar | Dichloromethane, Chloroform | Moderate | The aromatic, non-polar nature of the quinoline ring suggests solubility in chlorinated solvents[1]. |

Predicted Stability Profile

The stability of the compound is critical for its storage, formulation, and biological testing. Key factors influencing its stability are pH, light, and temperature.

| Condition | Predicted Stability | Potential Degradation Pathway |

| pH (Acidic) | Likely Stable | Generally, quinolines are stable in acidic conditions. Protonation of the ring nitrogen is expected. |

| pH (Neutral) | Likely Stable | Expected to be stable under neutral aqueous conditions for typical experimental timeframes. |

| pH (Basic) | Potential for Degradation | High pH could potentially lead to degradation, although specific pathways are not documented. |

| Photostability | Potential for Instability | Nitroaromatic compounds can be susceptible to photodecomposition. Photostability testing is highly recommended. |

| Thermal Stability | Likely Stable | Expected to be a crystalline solid with moderate to high thermal stability at standard temperatures. |

Experimental Protocols for Characterization

To definitively determine the solubility and stability of this compound, standardized experimental protocols must be employed.

Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, PBS, ethanol) in a sealed, clear container (e.g., glass vial).

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-